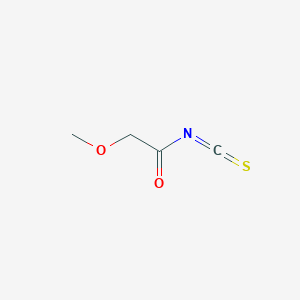
Methoxyacetyl isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methoxyacetyl isothiocyanate is an organic compound belonging to the isothiocyanate family, characterized by the functional group -N=C=S. Isothiocyanates are known for their presence in cruciferous vegetables and their significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methoxyacetyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of primary amines with carbon disulfide in the presence of a base to form dithiocarbamate salts, which are then decomposed using tosyl chloride to yield the isothiocyanate . Another method includes the reaction of amines with phenyl chlorothionoformate in the presence of solid sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs scalable and economical methods. A notable process involves the in situ generation of dithiocarbamate salts from amines, followed by desulfurylation using cyanuric acid under aqueous conditions . This method is advantageous due to its simplicity and suitability for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: Methoxyacetyl isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: Isothiocyanates are weak electrophiles and can undergo nucleophilic attack at the carbon atom.
Hydrolysis: Isothiocyanates are susceptible to hydrolysis, leading to the formation of amines and carbonyl sulfide.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.
Reaction Conditions: Reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products:
Amines: Formed through hydrolysis.
Thioureas: Formed through reactions with primary or secondary amines.
Applications De Recherche Scientifique
Methoxyacetyl isothiocyanate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and unsymmetrical thioureas.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored for its potential in cancer chemoprevention and as an antimicrobial agent.
Industry: Utilized in the production of flavors and fragrances due to its characteristic pungent odor.
Mécanisme D'action
Methoxyacetyl isothiocyanate exerts its effects through several mechanisms:
Electrophilic Attack: The isothiocyanate group (-N=C=S) acts as an electrophile, reacting with nucleophilic sites in biological molecules.
Enzyme Modulation: It can modulate the activity of biotransformation enzymes involved in the metabolism and elimination of xenobiotics.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Comparaison Avec Des Composés Similaires
Methoxyacetyl isothiocyanate can be compared with other isothiocyanates such as:
Allyl Isothiocyanate: Known for its presence in mustard oil and its strong antimicrobial properties.
Phenethyl Isothiocyanate: Found in watercress and known for its anticancer activities.
Sulforaphane: Derived from broccoli and recognized for its potent anticancer and antioxidant properties.
Uniqueness: this compound stands out due to its specific synthetic routes and its potential applications in both industrial and medical fields. Its unique reactivity and biological activities make it a valuable compound for further research and development.
Propriétés
Numéro CAS |
113574-80-4 |
|---|---|
Formule moléculaire |
C4H5NO2S |
Poids moléculaire |
131.16 g/mol |
Nom IUPAC |
2-methoxyacetyl isothiocyanate |
InChI |
InChI=1S/C4H5NO2S/c1-7-2-4(6)5-3-8/h2H2,1H3 |
Clé InChI |
SULPRORDFCXMAO-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


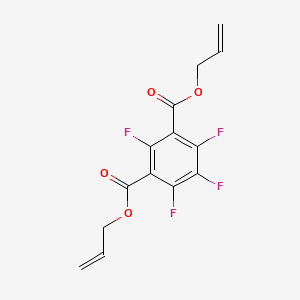
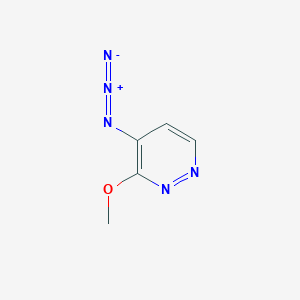
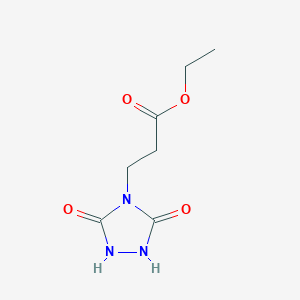
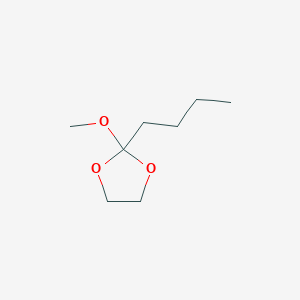
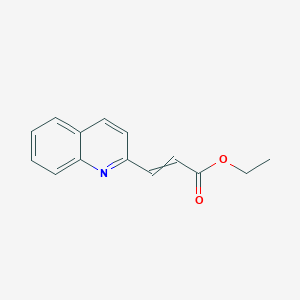
![1-[2-(Methylamino)-2-oxoethyl]-4,4'-bipyridin-1-ium dichloride](/img/structure/B14292647.png)
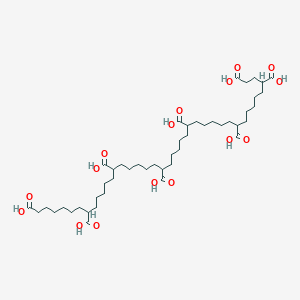
![2-[1-(2-Aminophenyl)ethylidene]-N-phenylhydrazine-1-carbothioamide](/img/structure/B14292670.png)
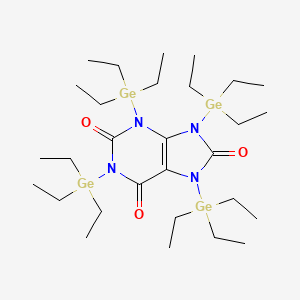
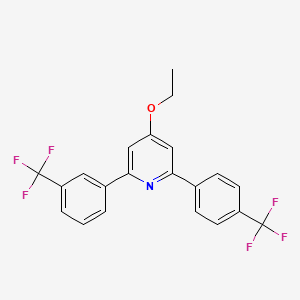

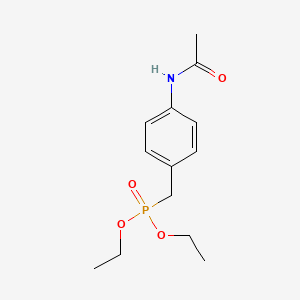

![1-[2-(Benzylamino)-2-oxoethyl]-3-(benzylcarbamoyl)pyridin-1-ium chloride](/img/structure/B14292714.png)
